molecular formula C20H17N3O4S B11581419 (5Z)-2-(3,4-dimethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B11581419
M. Wt: 395.4 g/mol
InChI Key: SOBSECFKXSVFGF-YVLHZVERSA-N
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Description

(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and various methoxy-substituted phenyl groups

Preparation Methods

The synthesis of (5Z)-2-(3,4-dimethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps. One common synthetic route includes the condensation of 3,4-dimethoxybenzaldehyde with 3-methoxybenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired thiazolotriazole compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The methoxy groups on the phenyl rings can undergo nucleophilic substitution reactions with reagents like halides or amines, producing substituted derivatives.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Scientific Research Applications

(5Z)-2-(3,4-dimethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has been explored for various scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it a candidate for the development of new pharmaceuticals.

    Medicine: Research has indicated its potential as an anticancer agent due to its ability to inhibit certain cancer cell lines.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (5Z)-2-(3,4-dimethoxyphenyl)-5-(3-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes or proteins essential for the survival and proliferation of microorganisms or cancer cells. The compound’s methoxy groups and thiazolotriazole core play a crucial role in its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

(5Z)-2-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C20H17N3O4S/c1-25-14-6-4-5-12(9-14)10-17-19(24)23-20(28-17)21-18(22-23)13-7-8-15(26-2)16(11-13)27-3/h4-11H,1-3H3/b17-10-

InChI Key

SOBSECFKXSVFGF-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)/C(=C/C4=CC(=CC=C4)OC)/SC3=N2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C(=CC4=CC(=CC=C4)OC)SC3=N2)OC

Origin of Product

United States

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